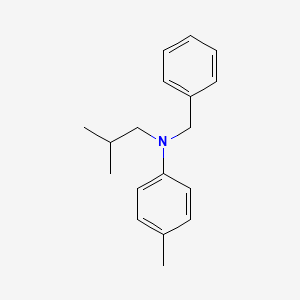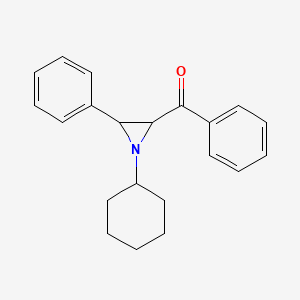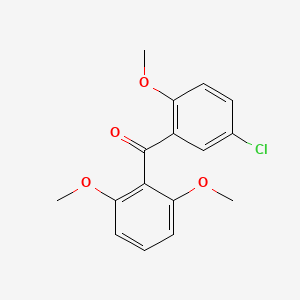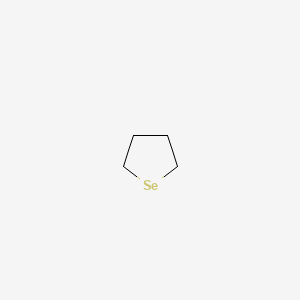
Thalmethine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalmethine is an alkaloid compound found in certain species of the Thalictrum genus. It is known for its unique chemical structure and potential applications in various fields of scientific research. The compound has been studied for its biological activities and potential therapeutic uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thalmethine involves several steps, including the condensation of specific precursors under controlled conditions. The exact synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as chromatography for purification and characterization of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Thalmethine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to the formation of new compounds.
Substitution: this compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products can include various derivatives with modified chemical structures and potentially different biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: Thalmethine is used as a precursor in the synthesis of other complex molecules, making it valuable in organic chemistry research.
Biology: The compound has shown potential in biological studies, particularly in understanding its interactions with various biological targets.
Medicine: this compound is being investigated for its potential therapeutic effects, including its ability to modulate specific biological pathways.
Industry: The compound’s unique properties make it useful in various industrial applications, such as the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of thalmethine involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Thalmethine can be compared to other similar alkaloid compounds, such as thalsimine and thalsimidine. These compounds share structural similarities but may differ in their biological activities and potential applications. This compound’s unique chemical structure and properties make it distinct from these related compounds, offering specific advantages in certain research and industrial contexts.
List of Similar Compounds
- Thalsimine
- Thalsimidine
Eigenschaften
CAS-Nummer |
3729-83-7 |
|---|---|
Molekularformel |
C36H36N2O6 |
Molekulargewicht |
592.7 g/mol |
IUPAC-Name |
10,14,15-trimethoxy-20-methyl-12,28-dioxa-4,20-diazaheptacyclo[27.2.2.17,11.113,17.123,27.03,8.021,35]hexatriaconta-1(31),3,7(36),8,10,13(35),14,16,23(34),24,26,29,32-tridecaen-26-ol |
InChI |
InChI=1S/C36H36N2O6/c1-38-14-12-24-19-33(41-3)35(42-4)36-34(24)28(38)16-22-7-10-29(39)30(17-22)43-25-8-5-21(6-9-25)15-27-26-20-31(40-2)32(44-36)18-23(26)11-13-37-27/h5-10,17-20,28,39H,11-16H2,1-4H3 |
InChI-Schlüssel |
XYCPAFFKEUHURW-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C4)O)OC5=CC=C(CC6=NCCC7=CC(=C(C=C76)OC)O3)C=C5)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloropyrido[2,3-c][1,5]naphthyridine](/img/structure/B14170225.png)
![7-Phenyltetrazolo[1,5-b][1,2,4]triazine](/img/structure/B14170232.png)
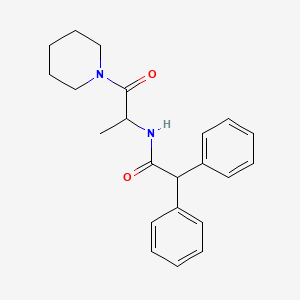
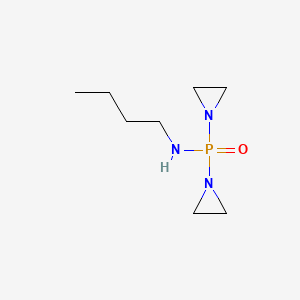

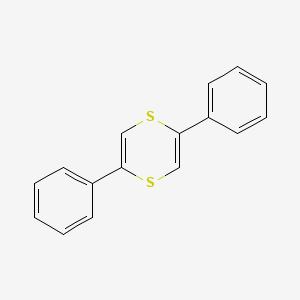
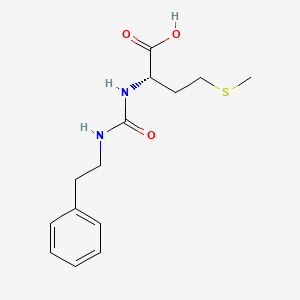
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B14170260.png)
![4,4'-[(2,4-Dioxopyrimidine-1,3(2h,4h)-diyl)dimethanediyl]dibenzoic acid](/img/structure/B14170263.png)
![2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylmethoxyhexoxy]acetic acid](/img/structure/B14170274.png)
